(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as a building block in the synthesis of various biologically active molecules and pharmaceuticals.
Mechanism of Action
Target of Action
Fmoc-D-Hyp(tBu)-OH, also known as fmoc-cis-4-tert-butoxy-l-proline or (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid, is primarily used in the synthesis of peptides . The compound’s primary targets are the amino groups present in peptide chains .
Mode of Action
The compound interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed from the α-amino group through a β-elimination reaction with a base, mainly secondary amines such as piperidine or 4-methylpiperidine .
Biochemical Pathways
The Fmoc/tBu solid-phase synthesis affects the peptide synthesis pathway. This method allows for the sequential addition of amino acids to a growing peptide chain . The Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions .
Pharmacokinetics
The pharmacokinetics of Fmoc-D-Hyp(tBu)-OH are largely determined by its use in peptide synthesis. As a reagent, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant than its reactivity and stability. The compound’s bioavailability is influenced by the efficiency of the fmoc/tbu solid-phase synthesis process .
Result of Action
The result of Fmoc-D-Hyp(tBu)-OH’s action is the successful synthesis of peptides. The compound enables the formation of peptide bonds without unwanted side reactions, leading to high yields of the desired peptide .
Action Environment
The action of Fmoc-D-Hyp(tBu)-OH can be influenced by environmental factors such as the choice of solvent. Traditionally, hazardous solvents like DMF, NMP, and CH2Cl2 have been used in the Fmoc/tBu solid-phase synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the protection of the pyrrolidine nitrogen and carboxyl groups. One common method includes the use of tert-butyl and fluorenylmethoxycarbonyl (Fmoc) protecting groups. The synthesis can be summarized in the following steps:
Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using the Fmoc group, which is introduced via a reaction with Fmoc chloride in the presence of a base such as triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyl group, typically introduced via a reaction with tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the protected groups or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can be employed to replace the protecting groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid: Known for its high stability and specific reactivity.
(2S,4S)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure but lacks the Fmoc group, leading to different reactivity and applications.
(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine: Similar but without the carboxyl group, affecting its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its dual protection strategy, which allows for selective deprotection and functionalization. This makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/t15-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXBYOKQUEIDW-BTYIYWSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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